molecular formula C11H17N3O B2869776 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole CAS No. 2361610-33-3

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole

Cat. No.: B2869776
CAS No.: 2361610-33-3
M. Wt: 207.277
InChI Key: JTFICERTBALDEF-KWQFWETISA-N
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Description

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole is a synthetically produced chemical compound featuring a 1,3,4-oxadiazole ring linked to a chiral 2-azabicyclo[3.2.0]heptane scaffold. This structure combines a privileged heterocycle known for diverse biological activities with a conformationally restricted bicyclic amine, making it a valuable intermediate in medicinal chemistry and drug discovery research. The specific stereochemistry (1S,5S) of the azabicyclic core is critical for its interaction with biological targets. Compounds incorporating the 1,3,4-oxadiazole moiety and azabicyclic structures are of significant research interest due to their potential as therapeutic agents . For instance, 1,3,4-oxadiazole derivatives are extensively investigated for their antitumor properties, with some analogs demonstrating potent cytotoxicity against various human cancer cell lines . Furthermore, structurally related 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives have been reported to exhibit potent antitumor activity in vitro and in vivo, highlighting the potential of this chemical class in oncology research . The 2-azabicyclo[3.2.0]heptane framework serves as a rigid scaffold that can mimic pharmacophoric groups, potentially leading to high selectivity and potency in modulating enzyme or receptor activity. This product is provided for research purposes, such as screening for new bioactive molecules, investigating structure-activity relationships (SAR), and developing novel synthetic methodologies. It is intended for use by qualified researchers in laboratory settings only. This product is labeled "For Research Use Only (RUO)" and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-7(2)9-13-14-10(15-9)11-5-3-8(11)4-6-12-11/h7-8,12H,3-6H2,1-2H3/t8-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFICERTBALDEF-KWQFWETISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C23CCC2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NN=C(O1)[C@]23CC[C@H]2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361610-33-3
Record name rac-(1R,5R)-1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole typically involves multi-step organic reactions:

  • Formation of the Azabicycloheptane Core: The initial step often includes the cyclization of suitable precursors under conditions such as heating or using Lewis acids.

  • Construction of the Oxadiazole Ring: This can be achieved via cyclization reactions involving amidoxime derivatives and carboxylic acids or their equivalents under dehydrating conditions.

Industrial Production Methods

For large-scale production, continuous flow synthesis methods can be employed to streamline the steps, ensuring high yield and purity. Additionally, robust purification techniques such as crystallization or chromatography are utilized to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions using oxidizing agents like peroxides or metal oxides.

  • Reduction: Reduction reactions can be performed using hydride donors or catalytic hydrogenation.

  • Substitution: Nucleophilic or electrophilic substitution reactions are common, leveraging various reagents and conditions to introduce or replace functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: Sodium borohydride, lithium aluminium hydride.

  • Solvents and Catalysts: Organic solvents like dichloromethane, methanol, and catalysts like palladium on carbon or platinum.

Major Products

  • Oxidation Products: Modified oxadiazole derivatives with altered electronic properties.

  • Reduction Products: Reduced forms maintaining the bicyclic core but with additional hydrogenation.

  • Substitution Products: Derivatives with new functional groups that can offer diverse reactivity and application profiles.

Scientific Research Applications

This compound has broad applications in various scientific domains:

  • Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile reactivity.

  • Biology: Its unique structure makes it a candidate for studying biochemical interactions and pathways.

  • Industry: Utilized in the creation of advanced materials, owing to its robust chemical stability and reactivity profile.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: Potential targets include enzymes, receptors, and ion channels, where it can modulate activity by binding to active sites or allosteric sites.

  • Pathways Involved: It may influence signaling pathways by either inhibiting or activating specific biochemical processes, depending on the context of its application and the functional groups present on the molecule.

Comparison with Similar Compounds

Structural Analog 1: Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

Key Differences :

  • Heteroatom Substitution : This compound replaces the oxadiazole ring with a thia (sulfur) atom in the bicyclo system and includes a carboxylic acid group .
  • Pharmacopeial Relevance : Pharmacopeial Forum (2017) reports compliance with crystallinity and dimethylaniline purity tests, indicating its suitability for pharmaceutical formulations .

Structural Analog 2: 2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile (Saxagliptin Impurity)

Key Differences :

  • Bicyclo Ring Size: The [3.1.0] system (vs.
  • Functional Group : The carbonitrile group in this saxagliptin impurity may enhance enzyme inhibition (e.g., dipeptidyl peptidase-4) but could increase toxicity risks compared to the oxadiazole’s nitrogen-oxygen system .

Structural Analog 3: 1,2,5-Oxadiazine Derivatives

Key Differences :

  • Heterocycle Configuration : 1,2,5-oxadiazines feature a six-membered ring with alternating oxygen and nitrogen atoms, contrasting with the five-membered 1,3,4-oxadiazole in the target compound.
  • Synthetic Routes : Synthesis of 1,2,5-oxadiazines involves hydrazine hydrate and benzaldehyde derivatives, whereas the target compound’s synthesis likely requires cyclization of hydrazide intermediates under different conditions .

Comparative Data Table

Property Target Compound Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile
Bicyclo System [3.2.0] [3.2.0] [3.1.0]
Heteroatoms N, O (oxadiazole) S, O (thia, carboxylic acid) N, CN (carbonitrile)
Pharmacological Role Potential enzyme inhibitor Antibiotic intermediate Saxagliptin impurity
Purity Tests Not reported Meets crystallinity and dimethylaniline standards Impurity profile monitored

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